(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Overview
Description
TRV-120027 (TFA) is a synthetic peptide that acts as a β-arrestin-1-biased agonist of the angiotensin II receptor type 1 (AT1R). This compound has shown potential in treating acute decompensated heart failure by inhibiting angiotensin II-mediated vasoconstriction and increasing cardiomyocyte contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRV-120027 (TFA) involves the coupling of specific amino acids to form the peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of TRV-120027 (TFA) follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
TRV-120027 (TFA) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, affecting its stability and activity.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other oxidizing agents are used in oxidation reactions.
Reducing agents: Sodium borohydride and other reducing agents are employed in reduction reactions.
Substitution reagents: Various reagents, such as alkyl halides, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
TRV-120027 (TFA) has several scientific research applications, including:
Cardiovascular research: It is used to study the effects of β-arrestin-1-biased agonism on heart function and blood pressure regulation.
Pharmacology: Researchers use this compound to investigate the mechanisms of action of AT1R agonists and their potential therapeutic benefits.
Drug development: TRV-120027 (TFA) serves as a lead compound for developing new treatments for heart failure and other cardiovascular diseases
Mechanism of Action
TRV-120027 (TFA) exerts its effects by selectively activating the β-arrestin pathway while blocking G-protein signaling. This dual action leads to:
Inhibition of vasoconstriction: By blocking G-protein signaling, the compound prevents angiotensin II-mediated vasoconstriction.
Increased cardiomyocyte contractility: Activation of the β-arrestin pathway enhances cardiomyocyte contractility, improving heart function
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: A compound with similar mechanisms but different pharmacokinetic properties.
Uniqueness
TRV-120027 (TFA) is unique due to its β-arrestin-1-biased agonism, which allows it to selectively activate beneficial pathways while avoiding adverse effects associated with G-protein signaling. This selective activation makes it a promising candidate for treating heart failure and other cardiovascular conditions .
Biological Activity
The compound of interest, (2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid; 2,2,2-trifluoroacetic acid , is a complex peptide-like molecule with potential biological applications. This article reviews its biological activity based on existing research, including structure-activity relationships, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine ring : Contributes to the overall conformation and stability.
- Amino acid residues : Various amino acids enhance biological interactions and specificity.
- Functional groups : Including amines and carbonyls, which are crucial for binding interactions.
The molecular formula is C₃₁H₄₃F₃N₈O₈, with a molecular weight of approximately 703.7 g/mol. The trifluoroacetic acid moiety is significant for solubility and stability in biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity . For instance, peptides containing diaminomethylidene groups have shown efficacy against various bacterial strains. In vitro studies have demonstrated that modifications to the amino acid sequence can enhance antimicrobial potency by increasing membrane permeability or disrupting bacterial cell walls .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 62.5 µg/mL |
Staphylococcus aureus | 78.12 µg/mL |
Immunomodulatory Effects
The compound also appears to possess immunomodulatory properties . Similar compounds have been shown to stimulate immune responses by activating macrophages and enhancing cytokine production. For example, studies on related peptides indicate that they can modulate T-cell responses, which may be beneficial in therapeutic contexts such as cancer immunotherapy .
Case Studies
- Study on Anticancer Activity : A study evaluated the effect of a structurally similar compound on human cancer cell lines (e.g., HeLa and A549). The results indicated significant antiproliferative effects with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively. The mechanism was linked to apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with related compounds showed enhanced immune responses against tumor growth, suggesting potential applications in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to specific amino acid residues can lead to increased binding affinity to target proteins or enhanced stability in biological fluids.
Modification | Effect on Activity |
---|---|
Substitution of hydrophobic residues | Increased membrane permeability |
Addition of hydroxyl groups | Enhanced solubility and stability |
Alteration of charge distribution | Improved interaction with receptors |
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10.C2HF3O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3-2(4,5)1(6)7/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);(H,6,7)/t24-,25+,29-,30-,31-,32-,34-,35-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGSTLQYSYFSJ-UAPIXIKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68F3N13O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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